A Comprehensive Technical Guide to 2-(2-Oxocyclohexyl)acetonitrile: Synthesis, Reactivity, and Applications
A Comprehensive Technical Guide to 2-(2-Oxocyclohexyl)acetonitrile: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 2-(2-Oxocyclohexyl)acetonitrile, a versatile bifunctional molecule increasingly recognized for its utility as a synthetic intermediate in organic chemistry and drug discovery. With full editorial control, this document is structured to offer a comprehensive understanding of its core attributes, from fundamental physicochemical properties to its application in the synthesis of complex molecular architectures.
Core Compound Identification and Physicochemical Properties
2-(2-Oxocyclohexyl)acetonitrile is a valuable building block in organic synthesis due to the presence of two reactive centers: a ketone and a nitrile group.[1] This dual functionality allows for a wide array of chemical transformations, making it a precursor for various complex molecules.
| Property | Value | Source |
| CAS Number | 42185-27-3 | [1] |
| Molecular Formula | C₈H₁₁NO | |
| Molecular Weight | 137.18 g/mol | [1] |
| IUPAC Name | 2-(2-Oxocyclohexyl)acetonitrile | |
| Synonyms | (2-Oxocyclohexyl)acetonitrile | |
| Appearance | Colorless to Yellow Liquid or Semi-Solid | |
| Purity | Typically ≥95% | [2] |
| Storage | Sealed in a dry environment at 2-8°C |
Synthesis and Mechanistic Insights
The primary synthetic route to 2-(2-Oxocyclohexyl)acetonitrile involves the alkylation of cyclohexanone. A common and effective method is the reaction of cyclohexanone with chloroacetonitrile in the presence of a base.[1] An alternative approach involves the formation of an enamine from cyclohexanone and a secondary amine, such as pyrrolidine, which then reacts with chloroacetonitrile.[1][3]
Caption: General synthetic scheme for 2-(2-Oxocyclohexyl)acetonitrile.
Experimental Protocol: Synthesis via Direct Alkylation
This protocol is a representative procedure based on established alkylation methodologies.
-
Reaction Setup: To a solution of cyclohexanone (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq).[4]
-
Reagent Addition: Add chloroacetonitrile (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 50-60°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Chemical Reactivity and Synthetic Utility
The synthetic potential of 2-(2-Oxocyclohexyl)acetonitrile stems from the orthogonal reactivity of its ketone and nitrile functionalities.
Reactions at the Ketone Group
The cyclohexanone ring offers a site for various nucleophilic additions and reductions.
-
Reduction to Alcohol: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.[5][6] This transformation is generally efficient and does not affect the nitrile group.
-
Grignard and Organolithium Reactions: Addition of Grignard reagents (RMgX) or organolithium compounds (RLi) to the carbonyl group yields tertiary alcohols after aqueous workup.[7]
Reactions at the Nitrile Group
The nitrile group is a versatile functional handle that can be transformed into other important functionalities.
-
Reduction to Primary Amine: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup.[8][9][10]
-
Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions by heating under reflux.[11][12][13]
-
Addition of Organometallic Reagents: Grignard reagents can add to the nitrile to form an intermediate imine, which upon hydrolysis yields a ketone.[14][15][16]
Caption: Key transformations of 2-(2-Oxocyclohexyl)acetonitrile.
Applications in Drug Discovery and Development
The structural motif of 2-(2-Oxocyclohexyl)acetonitrile is a valuable scaffold in medicinal chemistry. The ability to selectively modify either the ketone or the nitrile group allows for the generation of diverse compound libraries for biological screening.
-
Precursor for Heterocyclic Systems: The bifunctional nature of this molecule makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals.[1]
-
Spirocyclic Compounds: The cyclohexanone moiety can be used as an anchor point for the construction of spirocyclic systems, which are of great interest in drug design due to their rigid, three-dimensional structures.[17][18][19][20]
Analytical Characterization
Ensuring the purity and structural integrity of 2-(2-Oxocyclohexyl)acetonitrile is crucial for its use in synthesis.
-
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation. Predicted ¹H NMR would show characteristic signals for the cyclohexyl ring protons and the methylene protons adjacent to the nitrile. ¹³C NMR would display a signal for the carbonyl carbon around 209 ppm and the nitrile carbon around 118 ppm.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands for the C=O stretch of the ketone (around 1715 cm⁻¹) and the C≡N stretch of the nitrile (around 2250 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The expected molecular ion peak [M]⁺ would be at m/z = 137.[1]
-
-
Chromatographic Methods:
-
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable for assessing purity and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector can be employed for purity determination. A common mobile phase would be a gradient of acetonitrile and water.[24]
-
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling 2-(2-Oxocyclohexyl)acetonitrile.
-
Hazard Identification: This compound is classified as a toxic liquid.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[25]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Take precautionary measures against static discharge.[26]
-
First Aid Measures:
-
Toxicological Information: The toxicity of nitriles can be associated with the in vivo metabolism to cyanide, although this process is generally slow for acetonitrile and its derivatives.[28] Long-term exposure may have effects on the liver, blood, and central nervous system.[25]
Conclusion
2-(2-Oxocyclohexyl)acetonitrile is a highly versatile and valuable intermediate in organic synthesis. Its dual functionality provides a platform for a wide range of chemical transformations, enabling the construction of complex and biologically relevant molecules. For researchers and professionals in drug development, a thorough understanding of its synthesis, reactivity, and handling is paramount to leveraging its full synthetic potential.
References
-
Amide Reactions: Reduction of Amides to Amines using LiAlH4 - OrgoSolver. (n.d.). Retrieved from [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025, November 23). Retrieved from [Link]
-
in situ acetonitrile/water mixed solvents: an ecofriendly synthesis and structure explanations. (n.d.). Retrieved from [Link]
-
What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride? (2018, March 9). Retrieved from [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. (n.d.). Retrieved from [Link]
-
Aqueous dispersions of controlled release polymers and shells and capsules thereof - Patent US-10525010-B2 - PubChem. (n.d.). Retrieved from [Link]
-
Patents & Products - Garg Lab - UCLA. (n.d.). Retrieved from [Link]
-
Patents Assigned to Estron Chemical, Inc. - Justia Patents Search. (n.d.). Retrieved from [Link]
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Retrieved from [Link]
-
One-pot synthesis of spiro-3,4-dihydro-2H-pyrroles through tandem nucleophilic cyclisation reaction. (n.d.). Retrieved from [Link]
- US9487525B2 - Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl) - Google Patents. (n.d.).
-
Grignard Reaction - Common Conditions. (n.d.). Retrieved from [Link]
-
Reduction of nitriles to amines using LiAlH4. (2025, May 1). Retrieved from [Link]
-
Improvement of a stereoselective biocatalytic synthesis by substrate and enzyme engineering: 2-hydroxy-(4'-oxocyclohexyl)acetonitrile as the model - PubMed. (n.d.). Retrieved from [Link]
-
Only one nitrile reduced to amine with LiAlH4 : r/Chempros - Reddit. (2022, August 30). Retrieved from [Link]
- US7695557B2 - Efficient coalescing agents - Google Patents. (n.d.).
-
Acetonitrile, cyclohexylidene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Retrieved from [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Acetonitrile - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]
-
Spectral change for the self-decomposition of 2a in acetonitrile (1.0... - ResearchGate. (n.d.). Retrieved from [Link]
-
hydrolysis of nitriles - Chemguide. (n.d.). Retrieved from [Link]
-
The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Synthetic route to a spirocyclic amide - Chemistry Stack Exchange. (2020, April 26). Retrieved from [Link]
-
Reaction of nitriles with Grignard reagents. (2018, April 24). Retrieved from [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]
-
Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block - ResearchGate. (n.d.). Retrieved from [Link]
-
Oxa-spirocycles: synthesis, properties and applications - PMC. (n.d.). Retrieved from [Link]
- CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents. (n.d.).
-
One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition - Indian Academy of Sciences. (n.d.). Retrieved from [Link]
-
Toxicological Review of Acetonitrile (CAS No. 75-05-8) (PDF). (n.d.). Retrieved from [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024, July 24). Retrieved from [Link]
- US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents. (n.d.).
-
ESI mass spectrum of the acetonitrile solution of 2a. m/z 315.9 peak... - ResearchGate. (n.d.). Retrieved from [Link]
-
Acetonitrile – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
Sources
- 1. 2-(2-Oxocyclohexyl)acetonitrile | 42185-27-3 | Benchchem [benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. echemi.com [echemi.com]
- 4. ajol.info [ajol.info]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 16. youtube.com [youtube.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. d-nb.info [d-nb.info]
- 21. Patents & Products — Garg Lab [garg.chem.ucla.edu]
- 22. patents.justia.com [patents.justia.com]
- 23. US7695557B2 - Efficient coalescing agents - Google Patents [patents.google.com]
- 24. 乙腈 [sigmaaldrich.com]
- 25. tcichemicals.com [tcichemicals.com]
- 26. fishersci.co.uk [fishersci.co.uk]
- 27. chemistry.mdma.ch [chemistry.mdma.ch]
- 28. iris.epa.gov [iris.epa.gov]
